molecular formula C5H11O3P B1585036 Dimethyl allylphosphonate CAS No. 757-54-0

Dimethyl allylphosphonate

Cat. No. B1585036
CAS RN: 757-54-0
M. Wt: 150.11 g/mol
InChI Key: ZOSQAGGCVFVCNO-UHFFFAOYSA-N
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Description

Dimethyl allylphosphonate (DMAP) is a chemical compound with the molecular formula C5H11O3P . It has a molecular weight of 150.113 Da . The IUPAC name for this compound is dimethyl (prop-2-en-1-yl)phosphonate .


Molecular Structure Analysis

The molecular structure of DMAP can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for DMAP is ZOSQAGGCVFVCNO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

DMAP has a density of 1.0±0.1 g/cm3 . Its boiling point is 181.3±19.0 °C at 760 mmHg . The vapour pressure of DMAP is 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point of DMAP is 77.8±41.8 °C . The index of refraction is 1.408 . The molar refractivity is 35.3±0.3 cm3 .

Scientific Research Applications

1. Polymer Science

Dimethyl allylphosphonate is utilized in the field of polymer science. Negrell-Guirao et al. (2011) explored the synthesis of novel copolymers obtained from the radical copolymerization of phosphonated allyl monomers and maleic anhydride. This research showed that monomer conversion and the rate of reaction varied depending on the phosphonate moieties carried by the allyl monomer, demonstrating the relevance of this compound in creating specific polymer structures (Negrell-Guirao, David, Boutevin, & Chougrani, 2011).

2. Flame Retardancy

The application of this compound extends to enhancing flame retardancy. Xiang et al. (2007) discovered that dimethyl methylphosphonate, a derivative, significantly suppresses the flammability of electrolytes in lithium-ion batteries, suggesting its potential in improving battery safety (Xiang, Xu, Wang, & Chen, 2007).

3. Proton Exchange Membrane Fuel Cells

Bassil et al. (2014) demonstrated the use of this compound in the development of phosphonic acid-based membranes for fuel cells. Their work indicated that plasma polymers containing phosphonic acid groups, prepared using this compound, exhibited high thermal stability and proton conductivity, making them suitable for fuel cell applications (Bassil, Roualdès, Flaud, & Durand, 2014).

4. Medical Drug Development

In the pharmaceutical sector, Arbuzov et al. (1990) explored the chemical and biological properties of dimethyl 1,l-dimethyl-3-oxobutnylphosphonate, also known as Dimephosphon, a drug derived from similar phosphonate compounds. This drug was highlighted for its potential in treating acidosis (Arbuzov, Muslinkin, Vizel’, Studentsova, & Arbusov, 1990).

Safety and Hazards

In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . If DMAP comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water . It’s important to note that nothing should be given by mouth to an unconscious person .

Relevant Papers

A paper titled “Preparation of reactive flame retardant dimethly allylphosphonate and its grafting onto cotton fabric via ultraviolet light irradiation” discusses the preparation of a reactive flame-retardant dimethly allylphosphonate (DA) using dimethyl phosphite and 3-bromopropy . The DA was grafted onto cotton fabric via ultraviolet (UV) irradiation .

properties

IUPAC Name

3-dimethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSQAGGCVFVCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226610
Record name Dimethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757-54-0
Record name Dimethyl allylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

124 parts of trimethyl phosphite, together with 1 part of Raney nickel, are heated for 1 hour to 130°-140° C in a nitrogen atmosphere. 80 parts of allyl chloride are then slowly added dropwise so that the temperature does not fall below 80° to 90° C. The methyl chloride formed escapes through the reflux condenser. The reaction is over after 22 hours. The Raney nickel is filtered off, followed by fractionation in vacuo. Bp: 83°-84° C/12 Torr; nD20 : 1.4371; Yield: 86 parts, corresponding to 57% of the theoretical.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes dimethyl allylphosphonate suitable for enhancing flame retardancy in materials?

A1: [, ] this compound acts as a reactive flame retardant when incorporated into polymers like polyacrylates. [] This means it chemically bonds to the polymer matrix during synthesis, leading to more durable flame retardant properties. While the exact mechanism isn't fully detailed in the provided research, phosphorus-containing compounds like DMAP are known to function in the condensed phase during polymer combustion. They promote char formation, creating a protective layer that slows down further burning. [] Research highlights its successful use in polyurethane foams and bamboo fibers, showcasing its versatility. [, ]

Q2: How is this compound being explored for use in fuel cells?

A2: [, ] this compound is investigated as a precursor for creating proton-conducting membranes in fuel cells. [, ] These membranes are crucial for proton transport while preventing direct contact between fuel and oxygen. Current industry-standard membranes like Nafion® face limitations, particularly at temperatures above 80°C. Research shows that plasma polymerization of DMAP can create thin films rich in phosphonic acid groups. [] These groups are known for their proton conductivity, especially under low humidity, making them suitable for high-temperature fuel cells. [, ]

Q3: What are the advantages of using plasma polymerization with this compound in membrane fabrication?

A3: [] Plasma polymerization offers control over the membrane's properties by adjusting plasma conditions. For example, studies show that pulsed plasma deposition leads to higher growth rates and lower film density compared to continuous plasma. [] This control allows for tailoring the membrane's properties, such as proton conductivity and water sorption, which are crucial for fuel cell performance. []

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